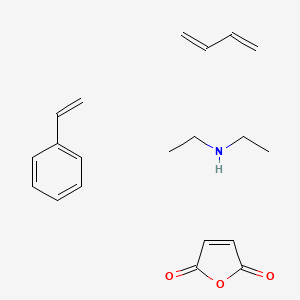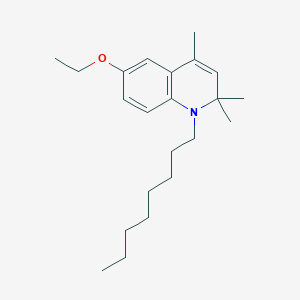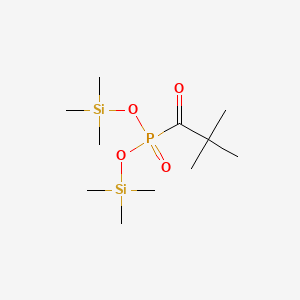
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2,2-dimethylpropanoyl moiety and two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate typically involves the reaction of a phosphonate ester with trimethylsilyl reagents. One common method is the McKenna reaction, which uses bromotrimethylsilane (BTMS) to transform dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale McKenna reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation and Reduction: The phosphonate group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Bromotrimethylsilane (BTMS): Used in the McKenna reaction for the synthesis of bis(trimethylsilyl) esters.
Hydrolytic Agents: Water or aqueous acids can be used for hydrolysis reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the desired transformation.
Major Products Formed
Phosphonic Acids: Hydrolysis of this compound yields phosphonic acids.
Substituted Phosphonates: Substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting the phosphonate moiety. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester: A related compound with multiple trimethylsilyl groups and similar chemical properties.
Uniqueness
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is unique due to its specific structure, which combines a 2,2-dimethylpropanoyl moiety with a phosphonate group and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
108584-93-6 |
|---|---|
Molekularformel |
C11H27O4PSi2 |
Molekulargewicht |
310.47 g/mol |
IUPAC-Name |
1-bis(trimethylsilyloxy)phosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H27O4PSi2/c1-11(2,3)10(12)16(13,14-17(4,5)6)15-18(7,8)9/h1-9H3 |
InChI-Schlüssel |
XQERYQPSCPQMAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


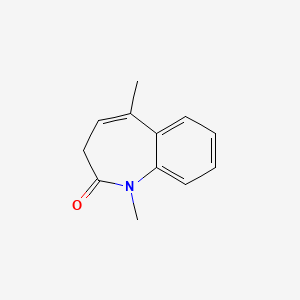


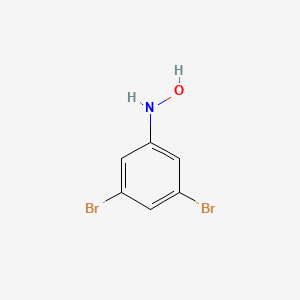
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

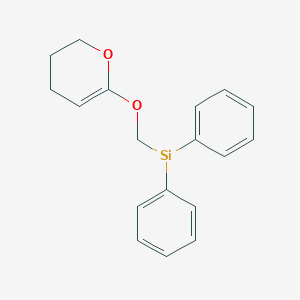
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
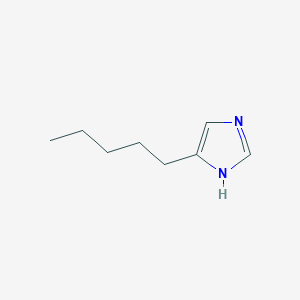
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
